Cas no 62946-40-1 (Methanone, (4-amino-3-nitrophenyl)-2-pyridinyl-)

Methanone, (4-amino-3-nitrophenyl)-2-pyridinyl-, is a specialized organic compound featuring a pyridinyl and a nitrophenyl moiety linked by a carbonyl group. Its structure, incorporating both amino and nitro functional groups, makes it a versatile intermediate in synthetic chemistry, particularly for applications in pharmaceuticals and agrochemicals. The presence of the electron-withdrawing nitro group and the electron-donating amino group allows for selective reactivity in electrophilic and nucleophilic transformations. This compound is valued for its potential in constructing heterocyclic frameworks and as a precursor for dyes or ligands. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways.
Methanone, (4-amino-3-nitrophenyl)-2-pyridinyl- structure
62946-40-1 structure
Product Name:Methanone, (4-amino-3-nitrophenyl)-2-pyridinyl-
CAS No:62946-40-1
MF:C12H9N3O3
MW:243.218162298203
CID:4080037
PubChem ID:21432596
Update Time:2025-05-27

Methanone, (4-amino-3-nitrophenyl)-2-pyridinyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-amino-3-nitrophenyl)-2-pyridinyl-
    • SCHEMBL11715543
    • 2-(3-nitro-4-aminobenzoyl)pyridine
    • (4-Amino-3-nitrophenyl)-2-pyridinylmethanone
    • RXSHUBPKCCUFHI-UHFFFAOYSA-N
    • 62946-40-1
    • DTXSID801258658
    • Inchi: 1S/C12H9N3O3/c13-9-5-4-8(7-11(9)15(17)18)12(16)10-3-1-2-6-14-10/h1-7H,13H2
    • InChI Key: RXSHUBPKCCUFHI-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(N)C([N+]([O-])=O)=C1)(C1=NC=CC=C1)=O

Computed Properties

  • Exact Mass: 243.06439116Da
  • Monoisotopic Mass: 243.06439116Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 102Ų

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Additional information on Methanone, (4-amino-3-nitrophenyl)-2-pyridinyl-

Methanone, (4-Amino-3-Nitrophenyl)-2-Pyridinyl

Methanone, (4-Amino-3-Nitrophenyl)-2-Pyridinyl is a compound with the CAS number 62946-40-1, which has garnered significant attention in the field of organic chemistry and materials science due to its unique structural properties and potential applications. This compound is characterized by a methanone group attached to a pyridinyl ring and a substituted phenyl group containing amino and nitro functionalities. The combination of these groups imparts distinctive electronic and steric properties, making it a subject of interest for researchers exploring advanced materials and chemical synthesis.

Recent studies have highlighted the importance of this compound in the development of novel materials for optoelectronic devices. The presence of the pyridinyl ring contributes to the compound's ability to act as an electron-deficient moiety, which is crucial for applications in organic semiconductors. Researchers have demonstrated that incorporating Methanone, (4-Amino-3-Nitrophenyl)-2-Pyridinyl into polymer blends can significantly enhance their charge transport properties, making them suitable for use in flexible electronics such as organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). These findings underscore the potential of this compound in advancing next-generation electronic devices.

Another area where Methanone, (4-Amino-3-Nitrophenyl)-2-Pyridinyl has shown promise is in drug discovery. The amino and nitro groups on the phenyl ring provide sites for hydrogen bonding and other non-covalent interactions, which are essential for molecular recognition in biological systems. Recent research has explored its role as a lead compound in the development of kinase inhibitors, targeting specific enzymes involved in cellular signaling pathways. Preliminary results indicate that this compound exhibits moderate inhibitory activity against several kinases, suggesting its potential as a scaffold for further optimization in medicinal chemistry.

The synthesis of Methanone, (4-Amino-3-Nitrophenyl)-2-Pyridinyl involves a multi-step process that typically begins with the preparation of the substituted phenol derivative followed by nucleophilic aromatic substitution or coupling reactions to introduce the pyridinyl group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound can be produced on a scale suitable for both academic research and industrial applications.

In terms of physical properties, Methanone, (4-Amino-3-Nitrophenyl)-2-Pyridinyl exhibits a melting point of approximately 185°C under standard conditions. Its solubility profile shows moderate solubility in common organic solvents such as dichloromethane and acetonitrile, making it amenable to various analytical techniques including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance spectroscopy (NMR). These characteristics facilitate its characterization and integration into larger molecular systems.

From an environmental perspective, Methanone, (4-Amino-3-Nitrophenyl)-2-Pyridinyl has been evaluated for its biodegradability under aerobic conditions. Studies indicate that it undergoes slow degradation due to the stability imparted by its aromatic rings; however, further research is required to fully understand its environmental impact and develop strategies for sustainable disposal.

In conclusion, Methanone, (4-Amino-3-Nitrophenyl)-2-Pyridinyl stands out as a versatile compound with applications spanning materials science, electronics, and medicinal chemistry. Its unique combination of functional groups provides researchers with a valuable tool for exploring new frontiers in these fields while presenting opportunities for innovation and discovery.

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